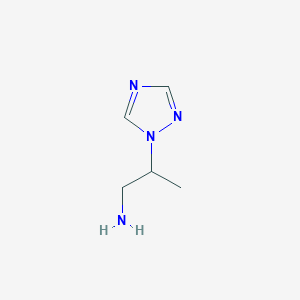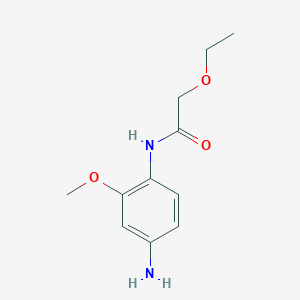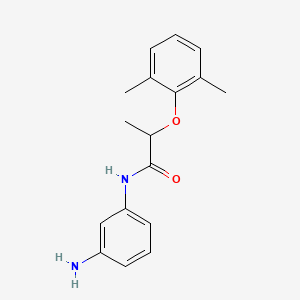
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide, commonly referred to as NAF-2-EFA, is a synthetic compound with a wide range of potential applications in scientific research. It has been synthesized from a variety of starting materials and has been used in a number of laboratory experiments. NAF-2-EFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide involves the reaction of 5-amino-2-fluoroaniline with 4-ethylphenol to form the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide, which is then reacted with acetic anhydride to yield the final product.
Starting Materials
5-amino-2-fluoroaniline, 4-ethylphenol, acetic anhydride, sodium acetate, hydrochloric acid, sodium hydroxide, water, ethyl acetate
Reaction
Step 1: Dissolve 5-amino-2-fluoroaniline (1.0 eq) and 4-ethylphenol (1.2 eq) in a mixture of water and ethyl acetate (1:1 v/v) and add hydrochloric acid (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 2: Add sodium hydroxide (1.2 eq) to the reaction mixture to adjust the pH to 9-10., Step 3: Extract the product with ethyl acetate and wash the organic layer with water., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate 5-amino-2-fluoro-N-(4-ethylphenoxy)benzamide., Step 5: Dissolve the intermediate in acetic anhydride (1.2 eq) and add sodium acetate (1.2 eq). Stir the mixture at room temperature for 2 hours., Step 6: Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate., Step 7: Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 8: Evaporate the solvent to obtain the final product N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide.
科学研究应用
NAF-2-EFA has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has also been used in studies of cell signaling, gene regulation, and protein folding. Additionally, NAF-2-EFA has been used in studies of the effects of drugs on the brain and other organs.
作用机制
The mechanism of action of NAF-2-EFA is not fully understood, but it is thought to involve the inhibition of enzymes and the modulation of protein-protein interactions. NAF-2-EFA has been shown to inhibit the activity of enzymes such as proteases, kinases, and phosphatases. Additionally, NAF-2-EFA has been shown to modulate the interaction between proteins, which can affect the activity of the proteins involved.
生化和生理效应
NAF-2-EFA has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of enzymes, modulate protein-protein interactions, and affect the expression of genes. Additionally, NAF-2-EFA has been shown to have an effect on cell signaling pathways and the activity of receptors.
实验室实验的优点和局限性
NAF-2-EFA has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be monitored using TLC and identified using NMR spectroscopy. Additionally, it is relatively stable and can be stored for extended periods of time. However, NAF-2-EFA also has some limitations for use in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents. Additionally, it can be toxic in high concentrations and should be handled with care.
未来方向
NAF-2-EFA has a wide range of potential applications in scientific research. Potential future directions for research include further studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, NAF-2-EFA could be used in studies of drug delivery and drug targeting. Finally, NAF-2-EFA could be used in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQSLNFEJJXMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)





![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)





